Pentasodium diethylenetriaminepentaacetate
Overview
Description
Pentasodium diethylenetriaminepentaacetate is a useful research compound. Its molecular formula is C14H23N3NaO10 and its molecular weight is 416.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicity and Occupational Health : Ogudov et al. (2022) conducted a study to establish the normative hygienic standard for pentasodium diethylenetriaminepentaacetate, focusing on its toxic properties in the chemical industry. They found that the mean lethal dose for male rats was 1702.8±228mg/kg and identified irritant action thresholds in the environment, classifying it as a hazard class 2 substance with irritant effects (Ogudov et al., 2022).
Chelating Abilities and Lung Tissue Effects : Another study by Ogudov et al. (2022) assessed histopathological changes in laboratory animals' lungs under conditions of pentasodium salt contamination. They highlighted the chelating ability of this compound to bind trace elements like zinc, which is important for human cell proliferation and immune system function. This study indicated an increase in the risk of mucous membrane damage in the respiratory tract with increased exposure levels (Ogudov et al., 2022).
Radionuclide Decontamination : Sueda et al. (2014) investigated the use of DTPA as a decorporation agent for eliminating radionuclides from the body. Their study found that orally administered DTPA penta-ethyl ester led to a sustained plasma concentration, indicating its potential for use in mass-casualty emergencies involving radionuclide exposure (Sueda et al., 2014).
Medical Imaging : J. Ponto (2008) discussed the safe use of technetium 99m (Tc-99m) diethylenetriaminepentaacetic acid for cerebrospinal fluid-related imaging procedures. The review emphasized the importance of safety considerations when using Tc-99m DTPA for medical imaging (J. Ponto, 2008).
Covalent Attachment to Macromolecules : Krejcarek and Tucker (1977) described a method for covalently coupling diethylenetriaminepentaacetic acid to proteins, creating hexadentate chelating sites for metal ions on proteins. This approach has potential applications in biological systems as probes (Krejcarek & Tucker, 1977).
Physicochemical Characterization for Oral Delivery : Sueda et al. (2012) characterized the physicochemical properties of DTPA penta-ethyl ester, assessing its potential for oral delivery as a radionuclide decorporation agent. The study suggested that this prodrug is conducive to oral delivery and may offer therapeutic benefits over standard DTPA therapy following radionuclide contamination (Sueda et al., 2012).
Dental Applications : Patil et al. (2021) compared the effect of pentetic acid (diethylenetriaminepentaacetic acid) with other chelating agents on the pushout bond strength of a dental sealer, finding it as effective as other agents and thus a potential chelating agent in endodontic therapy (Patil et al., 2021).
Mechanism of Action
Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:
Target of Action
Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .
Mode of Action
The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .
Biochemical Pathways
The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .
Pharmacokinetics
Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .
Result of Action
The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .
Action Environment
The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .
Safety and Hazards
Future Directions
The future directions of Pentasodium diethylenetriaminepentaacetate could involve its use in various industries such as textile, paper pulp, and others . It could also be used in the development of new methods for the detection of lead ions .
Relevant Papers
The relevant papers retrieved discuss the use of this compound in the flotation separation of scheelite from fluorite . These studies provide valuable insights into the properties and applications of this compound.
Biochemical Analysis
Biochemical Properties
Pentasodium DTPA has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion .
Cellular Effects
Pentasodium DTPA is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .
Molecular Mechanism
The calcium and zinc trisodium salts of Pentasodium DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine .
Temporal Effects in Laboratory Settings
In a 4-week dermal toxicity study, daily topical application of 0.05% Pentasodium DTPA to shaved and abraded rabbit skin produced moderate erythema after the first week and throughout the study, but no systemic toxicity .
Dosage Effects in Animal Models
The no observed adverse effect level (NOAEL) for rats given 40% Pentasodium DTPA by oral gavage was reported to be 83 mg/kg day−1 . The no observed effect level (NOEL) for maternal toxicity in pregnant rats was 400 mg/kg body weight and for fetal toxicity was 100 mg/kg body weight .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Pentasodium diethylenetriaminepentaacetate involves the reaction of diethylenetriaminepentaacetic acid with sodium hydroxide to form the pentasodium salt of the acid.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add diethylenetriaminepentaacetic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Continue stirring until the pH of the mixture reaches 12", "Filter the mixture to remove any solids", "Add an excess of ethanol to the filtered solution to precipitate the pentasodium salt", "Collect the precipitate by filtration and wash with ethanol", "Dry the pentasodium diethylenetriaminepentaacetate under vacuum" ] } | |
CAS No. |
140-01-2 |
Molecular Formula |
C14H23N3NaO10 |
Molecular Weight |
416.34 g/mol |
IUPAC Name |
pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChI Key |
HVLGAHRQYRRROV-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |
140-01-2 | |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
13078-36-9 7578-43-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?
A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []
Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?
A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []
Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?
A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []
Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?
A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.
Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?
A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.